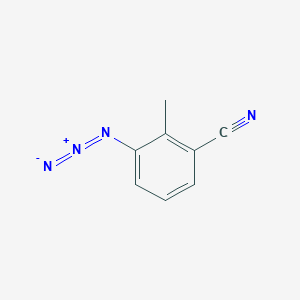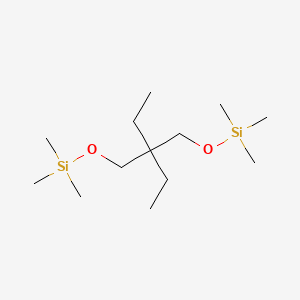
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane is a chemical compound with the molecular formula C13H30O2Si2. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its unique structure, which includes two silicon atoms and a diethyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane typically involves the reaction of diethylsilane with a suitable precursor under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between diethylsilane and a compound containing the necessary oxygen and carbon framework. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the siloxane bonds to silane bonds.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or organometallic compounds are often employed.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol compounds, while substitution reactions can produce a variety of alkylated siloxanes.
Wissenschaftliche Forschungsanwendungen
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex siloxane compounds.
Biology: The compound’s unique structure makes it useful in studying silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, potentially altering their function. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-one
- 5-Ethyl-2,2,8,8-tetramethyl-5-[(trimethylsil)oxy]methyl-3,7-dioxa-2,8-disilanonane
Uniqueness
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane is unique due to the presence of diethyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other siloxane compounds that may have different alkyl groups or functional groups attached to the silicon atoms.
Eigenschaften
CAS-Nummer |
203934-41-2 |
|---|---|
Molekularformel |
C13H32O2Si2 |
Molekulargewicht |
276.56 g/mol |
IUPAC-Name |
[2-ethyl-2-(trimethylsilyloxymethyl)butoxy]-trimethylsilane |
InChI |
InChI=1S/C13H32O2Si2/c1-9-13(10-2,11-14-16(3,4)5)12-15-17(6,7)8/h9-12H2,1-8H3 |
InChI-Schlüssel |
WHZJITCGLQXRHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CO[Si](C)(C)C)CO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
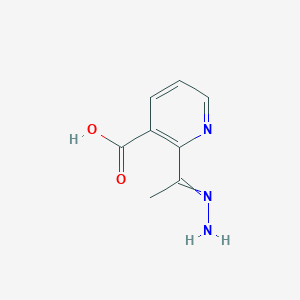
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
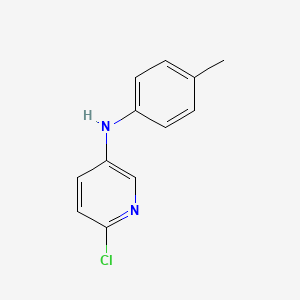

![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
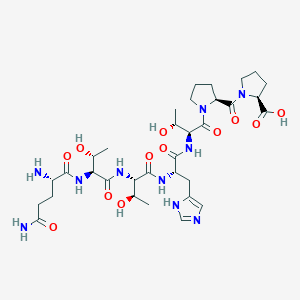
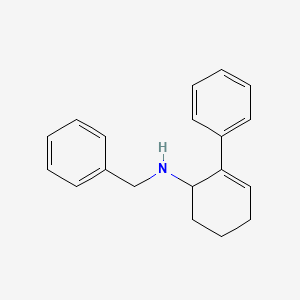
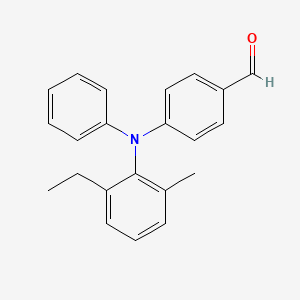
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
